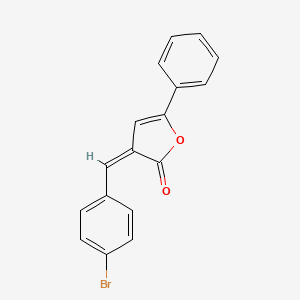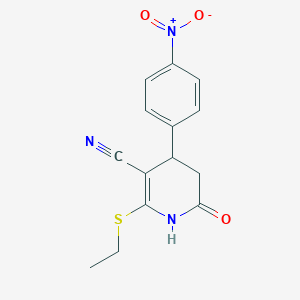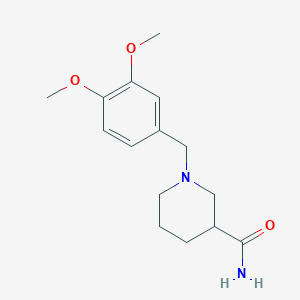
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPF is a substituted furanone derivative that possesses a unique molecular structure, making it an interesting subject for research.
Wirkmechanismus
BBPF exerts its biological effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, BBPF inhibits the activity of histone deacetylase enzymes, leading to the induction of apoptosis and cell cycle arrest. In inflammation, BBPF inhibits the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
BBPF has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BBPF induces DNA damage and promotes the activation of p53, leading to the induction of apoptosis. In inflammation, BBPF suppresses the production of nitric oxide and prostaglandin E2, leading to the suppression of the inflammatory response. In animal models, BBPF has been shown to reduce tumor growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BBPF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BBPF also has some limitations, including its potential toxicity and limited availability. Therefore, careful consideration should be given to the dosage and administration of BBPF in lab experiments.
Zukünftige Richtungen
BBPF has great potential for further research in various fields. Some of the future directions for BBPF research include the development of more efficient synthesis methods, the identification of new targets for BBPF, and the evaluation of BBPF in clinical trials for cancer and inflammation. Additionally, BBPF can be further explored for its potential applications in material science and agriculture.
Synthesemethoden
BBPF can be synthesized through a simple reaction between 4-bromobenzaldehyde and 3-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of BBPF. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BBPF has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, BBPF has shown promising results in the treatment of cancer and inflammation. In material science, BBPF has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, BBPF has been used as a plant growth regulator to enhance crop productivity.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQUBUBUKQBIR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)




![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)